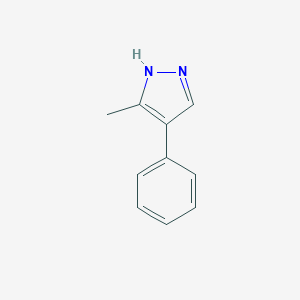

3-Methyl-4-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZCNATVCIKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160349 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-84-6 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 4 Phenyl 1h Pyrazole and Its Derivatives

Classical and Established Synthetic Routes to the 3-Methyl-4-phenyl-1H-pyrazole Scaffold

The traditional synthesis of the this compound core relies on well-established chemical transformations that have been refined over decades. These methods are characterized by their reliability and broad applicability.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Precursors

The most fundamental and widely employed method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.com This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of substituted pyrazoles. mdpi.com

In the context of this compound, the synthesis typically involves the reaction of phenylhydrazine (B124118) with a suitably substituted 1,3-dicarbonyl compound. For instance, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine is a classic method that, depending on the reaction conditions, can lead to the formation of pyrazolone (B3327878) intermediates. nih.gov Subsequent chemical modifications are then required to achieve the desired this compound.

A more direct approach involves the use of α-phenylacetoacetone or a similar precursor. The reaction of this diketone with hydrazine hydrate (B1144303) would theoretically yield this compound directly. The regioselectivity of the condensation, which determines the final substitution pattern on the pyrazole ring, is a critical aspect of this methodology and can be influenced by the nature of the substituents and the reaction conditions. mdpi.com

The following table summarizes representative examples of cyclocondensation reactions for the synthesis of pyrazole derivatives.

| Hydrazine Derivative | Carbonyl Precursor | Catalyst/Conditions | Product | Ref. |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

| Hydrazine hydrate | 3-oxo-2-(2-arylhydrazono)butanoates | - | 2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides | nih.gov |

| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, room temp. | 1-aryl-3,4,5-substituted pyrazoles | mdpi.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools for the efficient construction of complex molecules. researchgate.net Several MCR strategies have been developed for the synthesis of pyrazole derivatives, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. beilstein-journals.org

For the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst like sodium acetate (B1210297) has been reported. nih.gov While not directly yielding this compound, this demonstrates the utility of MCRs in accessing structurally related compounds.

A pseudo-five-component, one-pot synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s has also been achieved through the reaction of aromatic aldehydes, phenylhydrazine, and ethyl acetoacetate in a water/ethanol mixture under ultrasound irradiation. acs.org Another notable MCR involves the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water to afford various pyrazole derivatives. preprints.org

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Ref. |

| Enaminones | Benzaldehyde | Hydrazine-HCl | Water, Ammonium Acetate | 1-H-pyrazole derivatives | preprints.org |

| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehydes | Sodium Acetate | Room Temperature | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | nih.gov |

| Aromatic Aldehydes | Phenylhydrazine | Ethyl Acetoacetate | Water/Ethanol, Ultrasound | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | acs.org |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the construction of five-membered heterocyclic rings, including pyrazoles. This reaction involves the addition of a 1,3-dipole, such as a diazo compound or a nitrile imine, to a dipolarophile, typically an alkene or an alkyne. nih.gov

The synthesis of pyrazoles via this strategy often involves the in-situ generation of the 1,3-dipole. For instance, nitrile imines, generated from the dehydrogenation of hydrazones using reagents like chloramine-T, can react with acetylacetone (B45752) to yield pyrazole derivatives. Another approach involves the reaction of α-chiral tosylhydrazones with terminal alkynes, which proceeds through the formation of a diazo compound, followed by a 1,3-dipolar cycloaddition and a rsc.orgrsc.org-sigmatropic rearrangement. scispace.com

While specific examples for the direct synthesis of this compound via this method are less common in the provided context, the general strategy is highly applicable for creating a wide range of substituted pyrazoles. acs.orgmdpi.com

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Ref. |

| Diphenyl hydrazones | Acetyl acetone | Chloramine-T | 4-Acetyl-5-methyl-1,3-diphenylpyrazole | |

| α-Chiral tosylhydrazones | Terminal alkynes | Cascade reaction | Chiral pyrazoles | scispace.com |

| Alkyne-tethered tosylhydrazones | Intramolecular | Transition-metal-free | Fused polycyclic pyrazoles | acs.org |

Advanced and Green Synthetic Approaches for this compound Analogues

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netacs.org The application of microwave irradiation has been successfully employed in the synthesis of various pyrazole derivatives.

For instance, the synthesis of 3-methyl-1-phenyl-chromeno[4,3-c]pyrazol-4(1H)-ones has been achieved through the microwave-assisted cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-ones under solvent-free conditions. clockss.org In another example, the synthesis of substituted-3-methyl-1-substituted phenyl-1H-pyrazole derivatives was accomplished via the cyclocondensation of substituted hydrazine derivatives with a substituted 1,3-dicarbonyl compound using water as a solvent under microwave irradiation. sciforum.net This method significantly reduced the reaction time from hours to minutes. acs.orgsciforum.net A one-pot synthesis of pyrazolone derivatives has also been reported under solvent-free microwave conditions. mdpi.com

| Reactants | Conditions | Product | Advantages | Ref. |

| 3-[1-(phenylhydrazono)ethyl]chromen-2-ones | CuO/SBA-15, Solvent-free, Microwave | 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones | Higher yields, shorter reaction times | clockss.org |

| Substituted 1-phenylbutane-1,3-dione, Phenylhydrazine | Water, ZnO, Microwave | Substituted-3-methyl-1-phenyl-1H-pyrazole | Rapid, good to excellent yields | sciforum.net |

| 3-(N,N-dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one, Hydrazine hydrate | Ethanol, Microwave | 3-(4-(phenylsulfonyl)phenyl)-1H-pyrazole | Shorter reaction time, improved yield | lifesciencesite.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can significantly enhance reaction rates. rsc.org

This technique has been successfully applied to the synthesis of pyrazole derivatives. For example, a green and convenient one-pot, pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) was achieved by reacting aromatic aldehydes, phenylhydrazine derivatives, and ethyl acetoacetate in a water/ethanol mixture under ultrasonic irradiation at room temperature. acs.org This method offers several advantages, including environmental friendliness, shorter reaction times, and excellent yields. acs.org Furthermore, ultrasound has been used to assist the synthesis of novel 2-amino-3-cyanopyridine (B104079) derivatives bearing a 5-imidazopyrazole scaffold in a one-pot four-component reaction. nih.gov The regioselective synthesis of CF3-containing pyrazoles has also been efficiently achieved using a Cu(OTf)2/Et3N catalytic system under ultrasonic irradiation, offering high yields in a short time. nih.gov

| Reactants | Conditions | Product Type | Advantages | Ref. |

| Aromatic aldehydes, Phenylhydrazine derivatives, Ethyl acetoacetate | Water/Ethanol, Ultrasound, Room temperature | 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | Environmentally friendly, shorter reaction time, excellent yields | acs.org |

| 5-(1H-imidazol/4-methyl-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Malononitrile, Ammonium acetate, Aromatic/heterocyclic methyl ketones | Ultrasonic irradiation | 2-amino-3-cyanopyridine derivatives | Excellent yields, cleaner reaction, shorter reaction time | nih.gov |

| CF3-containing enones, Hydrazines | Cu(OTf)2/Et3N, Ultrasound | CF3-containing pyrazoles | High yields, short reaction time | nih.gov |

Catalytic Methods in Pyrazole Synthesis

The synthesis of pyrazole derivatives is frequently enhanced through the use of catalysts, which can improve reaction rates, yields, and regioselectivity under milder conditions. A variety of catalytic systems have been developed, ranging from metal complexes to nano-catalysts and organocatalysts.

Copper-catalyzed reactions are particularly prominent. An efficient copper-catalyzed condensation reaction for pyrazole synthesis has been shown to proceed at room temperature in short reaction times without the need for acid. organic-chemistry.org Silica-supported copper catalysts have been successfully employed for the synthesis of 1,4-disubstituted pyrazoles via the cycloaddition of sydnones and terminal alkynes. rsc.org Furthermore, inexpensive copper(I) oxide (Cu₂O) has been used to promote the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, with air serving as the green oxidant. organic-chemistry.org

Nano-catalysts also offer an effective route. For instance, nano-ZnO has been demonstrated to be an efficient catalyst for the preparation of 3-methyl-1-phenyl-1H-pyrazol-5-ol from the condensation of ethyl acetoacetate and phenylhydrazine, achieving an excellent yield of 95%. nih.gov Other metals like ruthenium have been used to catalyze the hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines to furnish 1,4-disubstituted pyrazoles. organic-chemistry.org

Lewis acids have been strategically employed to control the regioselectivity of cyclocondensation reactions. The use of BF₃ as a Lewis acid carbonyl activator allows for the controlled reaction of β-enamino diketones with arylhydrazines to selectively yield specific pyrazole regioisomers. organic-chemistry.org

Table 1: Examples of Catalytic Methods in Pyrazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5-ol | Excellent yield (95%) nih.gov |

| Silica-supported Copper | Sydnones, Terminal alkynes | 1,4-disubstituted pyrazoles | Applicable in continuous flow systems rsc.org |

| Cu₂O / Air | N,N-disubstituted hydrazines, Alkynoates | Substituted pyrazoles | Uses air as a green oxidant organic-chemistry.org |

| Ruthenium Complex | 1,3-diols, Alkyl hydrazines | 1,4-disubstituted pyrazoles | Based on a hydrogen transfer mechanism organic-chemistry.org |

| Iodine / Selectfluor | Enaminones, Hydrazines, DMSO | 1,4-disubstituted pyrazoles | DMSO acts as a C₁ source and solvent organic-chemistry.org |

| Fe₃O₄-MCM-41-SO₃H | 3-acylcoumarins, Arylhydrazine derivatives | Fused pyrazoles | Magnetically reusable Lewis acid catalyst under solvent-free conditions researchgate.net |

Solvent-Free and Green Chemistry Protocols

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign protocols for pyrazole synthesis. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.

Solvent-free synthesis, often assisted by microwave irradiation, is a prominent green methodology. The domino synthesis of functionalized pyrazoles has been achieved under controlled microwave irradiation in the absence of a solvent. nih.gov Similarly, a rapid and efficient one-pot, solvent-free protocol for preparing 4-arylidenepyrazolone derivatives utilizes microwave assistance, highlighting the advantages of this approach. mdpi.com The synthesis of pyrano[2,3-c]pyrazoles has been effectively carried out under solvent-free conditions using an ionic liquid, N-methyl-2-pyrrolidonium tosylate (NMPyTs), as a catalyst. jetir.org This method offers excellent yields in very short reaction times (7-15 minutes). jetir.org

The use of alternative, greener solvents is another key strategy. Magnetized distilled water (MDW) has been reported as a suitable medium for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols), with products obtained in high to excellent yields. scielo.org.za This process is noted for being environmentally friendly, cost-effective, and having a simplified workup procedure. scielo.org.za Water has also been used as a promoter in ionic liquid-catalyzed syntheses of highly functionalized pyrazole derivatives, often induced by grinding. nih.gov

Mechanochemistry, or grinding, provides another solvent-free option. Selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one has been accomplished using calcium hydroxide (B78521) in a solvent-free method that avoids the common side reaction of O-acylation. acs.org

Table 2: Green and Solvent-Free Protocols for Pyrazole Synthesis

| Method | Reactants | Product Type | Conditions | Key Advantages |

|---|---|---|---|---|

| Microwave-Assisted | Hydrazines, 1,3-Dicarbonyls | Pyrazolones | Solvent-free mdpi.com | Rapid, efficient, one-pot mdpi.com |

| Ionic Liquid Catalysis | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Solvent-free, NMPyTs catalyst jetir.org | High yield (95%), short reaction time (7-15 min) jetir.org |

| Magnetized Distilled Water | Aldehyde, 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one | 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) | Catalyst-free, 80 °C scielo.org.za | Eco-friendly, high yields (85-95%), simple workup scielo.org.za |

| Grinding / Mechanochemistry | 3-methyl-1-phenyl-1H-pyrazol-5-one, Acyl chloride | 4-Acyl-pyrazol-5-one | Solvent-free, Ca(OH)₂ acs.org | Selective C-acylation, excellent yield acs.org |

| Multicomponent Reaction (MCR) | Phenacyl bromide, Selenosemicarbazide, Ethyl acetoacetate, Aryl aldehyde | Selenazolyl-pyrazolone derivatives | Acetic acid, Sodium acetate base bohrium.com | Mild, efficient, good yield, one-pot synthesis bohrium.com |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a revolutionary technology in organic synthesis, offering significant advantages over traditional batch methods, including enhanced safety, scalability, efficiency, and process control. mdpi.comscilit.com The synthesis of pyrazoles has been successfully adapted to continuous-flow setups, enabling the development of more sustainable and scalable processes. mdpi.comgalchimia.com

One notable application is the two-step continuous flow synthesis of substituted pyrazoles from acetophenones. galchimia.com In this process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second step to generate the pyrazole product in high yield. galchimia.com This tandem approach avoids the isolation of intermediates and allows for precise control over reaction parameters like temperature and residence time. galchimia.com

Flow chemistry is particularly beneficial for handling hazardous or unstable intermediates. A four-step continuous flow process for converting anilines to pyrazoles was developed where a hazardous diazotization step was performed in situ, thereby enhancing safety. mdpi.com Copper-catalyzed cycloaddition reactions for synthesizing 1,4-disubstituted pyrazoles have also been implemented in continuous flow using pre-packed cartridges containing a solid-supported copper catalyst, demonstrating the scalability of this method. rsc.org Furthermore, multistep flow methodologies allow for the direct synthesis of valuable pyrazoles from simple starting materials without isolating intermediates, such as the synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and hydroamination. rsc.org

Table 3: Examples of Flow Chemistry in Pyrazole Synthesis

| Reaction Type | Starting Materials | Key Features of Flow Setup | Product | Reference |

|---|---|---|---|---|

| Two-Step Tandem Reaction | Acetophenone, DMADMF, Hydrazine | In-line stainless-steel coil and glass mixer-chip; controlled temperature and residence time. | Substituted Pyrazoles | galchimia.com |

| Four-Step Synthesis | Anilines | In situ generation of hazardous hydrazine intermediates, enhancing safety. | Substituted Pyrazoles | mdpi.com |

| Cu-Catalyzed Cycloaddition | Sydnones, Terminal alkynes | Pre-packed cartridges with silica-supported copper catalyst; scalable production. | 1,4-Disubstituted Pyrazoles | rsc.org |

| Sequential Homocoupling & Hydroamination | Terminal Alkynes, Hydrazine | Multistep sequence without intermediate isolation. | 3,5-Disubstituted Pyrazoles | rsc.org |

Chemical Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile template for the creation of a wide array of derivatives. thermofisher.comfishersci.ca Functionalization of the core structure is a key strategy for modulating its physicochemical and biological properties, leading to the development of new compounds for various applications.

Substitution Reactions on the Pyrazole Ring

The pyrazole ring can undergo various substitution reactions at both its carbon and nitrogen atoms. Selective C-acylation at the C4 position of 3-methyl-1-phenyl-1H-pyrazol-5-one can be achieved with high yield by using calcium hydroxide, which directs the reaction away from the thermodynamically favored O-acylation product. acs.org

Nucleophilic substitution is another common transformation. For example, a chloro group at the C5 position of a pyrazole ring can be readily substituted by imidazole (B134444) in the presence of a base like potassium carbonate, demonstrating a route to complex pyrazole-imidazole hybrids. asianpubs.org

Functional groups attached to the pyrazole core can also be modified. A 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid derivative can undergo standard carboxylic acid reactions such as esterification with alcohols or amide formation with amines, providing access to a large library of compounds. evitachem.com

Table 4: Examples of Substitution Reactions on the Pyrazole Core

| Reaction Type | Substrate | Reagent(s) | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|---|

| C-Acylation | 3-methyl-1-phenyl-1H-pyrazol-5-one | 4-methylbenzoyl chloride, Ca(OH)₂ | C4 | 4-Acyl-pyrazol-5-one | acs.org |

| Nucleophilic Substitution | 3-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde | Imidazole, K₂CO₃ | C5 | 5-(1H-imidazol-1-yl) derivative | asianpubs.org |

| Esterification | 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid | Alcohol | N1-acetic acid side chain | Ester derivative | evitachem.com |

| Amide Formation | 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid | Amine | N1-acetic acid side chain | Amide derivative | evitachem.com |

Formation of Fused Heterocyclic Systems Involving the Pyrazole Scaffold

Fusing the pyrazole ring with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with distinct biological and chemical properties. researchgate.net The this compound core and its derivatives are excellent precursors for constructing a variety of fused heterocycles.

Derivatives such as 5-amino-4-formyl-3-methyl-1-phenyl-1H-pyrazole are key building blocks. Condensation of this compound with active methylene (B1212753) compounds like dimedone or cyclohexanone (B45756) leads to the formation of pyrazolo[3,4-b]quinolines. Reaction with 1,3-diaryl-4,6-dioxo-2-thioxohexahydropyrimidines yields pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines.

Other important fused systems include:

Pyrano[2,3-c]pyrazoles: Synthesized via a multicomponent reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. jetir.org

Chromeno[4,3-c]pyrazol-4-ones: Prepared through the oxidative cyclization of coumarin (B35378) hydrazones, for instance, using copper acetate as a catalyst. researchgate.net

Indeno[1,2-c]pyrazol-4(1H)-ones: Formed from the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with a substituted phenylhydrazine. mdpi.com

Pyrazolo[3,4-d]pyridazines and Pyrazolo[5,1-c] rsc.orgmdpi.comrsc.orgtriazines: These systems, known for their biological activities, can be synthesized from appropriately functionalized pyrazole precursors. tubitak.gov.tr

Table 5: Synthesis of Fused Heterocyclic Systems from Pyrazole Precursors

| Fused System | Pyrazole Precursor | Reagent(s) | Resulting Structure | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]quinoline | 5-amino-4-formyl-3-methyl-1-phenyl-1H-pyrazole | Cyclohexanone, KOH | Pyrazole ring fused with a quinoline | |

| Pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidine | 5-amino-4-formyl-3-methyl-1-phenyl-1H-pyrazole | 1,3-diaryl-2-thioxo-barbituric acid | Pyrazole ring fused with a pyrido-pyrimidine | |

| Chromeno[4,3-c]pyrazol-4-one | 3-[1-(phenyl-hydrazono)-ethyl]-chromen-2-one | Copper acetate (oxidative cyclization) | Pyrazole ring fused with a chromenone | researchgate.net |

| Indeno[1,2-c]pyrazol-4-one | 4-trifluoromethylphenylhydrazine | 2-acetyl-1,3-indanedione | Pyrazole ring fused with an indanone | mdpi.com |

| Pyrano[2,3-c]pyrazole | Hydrazine hydrate | Aromatic aldehyde, malononitrile, ethyl acetoacetate | Pyrazole ring fused with a pyran | jetir.org |

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Modulation

The systematic introduction and modification of functional groups on the this compound core is fundamental to exploring structure-activity relationships (SAR) for drug discovery. acs.org These modifications can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.

For instance, in the development of meprin inhibitors, the pyrazole scaffold was chosen for its synthetic tractability. nih.gov Initial studies showed that a 3,5-diphenylpyrazole (B73989) had high inhibitory activity. nih.gov Subsequent SAR exploration involved:

Varying substituents at the 3 and 5 positions: Replacing a phenyl group with smaller alkyl groups like methyl or benzyl (B1604629) led to a decrease in activity, indicating that the size and nature of these substituents are critical for binding. nih.gov

Introducing acidic functional groups: The addition of acidic moieties, such as carboxylic acids or tetrazoles, often via protected intermediates, was explored to enhance interactions with biological targets. nih.gov The introduction of carboxyphenyl groups at the N1 position of the pyrazole increased the inhibition of meprin β. nih.gov

In the development of NAAA inhibitors, SAR studies on a pyrazole sulfonamide hit compound revealed that the 3,5-dialkyl substitution pattern on the pyrazole ring was crucial for activity, as mono- or unsubstituted analogs were inactive. acs.org Further investigation into the electronic properties of the pyrazole substituents showed they also had a significant impact on potency. acs.org Functionalization of the pyrazole ring with groups like sulfonamides or modifying the phenyl substituent through halogenation are common strategies to alter bioactivity.

Advanced Analytical and Spectroscopic Characterization of 3 Methyl 4 Phenyl 1h Pyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Methyl-4-phenyl-1H-pyrazole and its derivatives. Through 1H NMR, 13C NMR, and various 2D NMR experiments, a detailed picture of the molecular connectivity and spatial arrangement of atoms can be obtained. wiley.commdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically shows a characteristic singlet for the methyl protons (CH₃) at approximately 2.37 ppm. chemicalbook.com The aromatic protons of the phenyl group appear as a multiplet in the range of 7.27-7.38 ppm, while the pyrazole (B372694) ring protons also produce distinct signals. rsc.org For instance, a singlet corresponding to the H-5 proton of the pyrazole ring can be observed. rsc.org In some derivatives, the NH proton of the pyrazole ring gives rise to a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, characteristic signals for the pyrazole and phenyl ring carbons are observed. The methyl carbon typically appears at a high field, around 12-14 ppm. rsc.org The carbons of the phenyl group and the pyrazole ring resonate at lower fields, generally between 106 and 153 ppm. mdpi.com For example, in a related derivative, the C-3 and C-5 carbons of the pyrazole ring were found at approximately 146.0 and 98.5 ppm, respectively. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and related structures.

| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Methyl (CH₃) | ~2.37 chemicalbook.com | ~12.7 rsc.org |

| Phenyl Protons | ~7.27-7.38 (m) rsc.org | ~125.4-139.0 |

| Pyrazole H-5 | ~7.62 (s) rsc.org | - |

| Pyrazole C-3 | - | ~152.8 rsc.org |

| Pyrazole C-4 | - | ~114.4 mdpi.com |

| Pyrazole C-5 | - | ~142.3 rsc.org |

| Note: Chemical shifts can vary slightly depending on the specific derivative and experimental conditions. The table presents generalized data from various sources. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its analogs. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule with high accuracy. rsc.orgresearchgate.net

For the parent compound, this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.20 g/mol ). nist.gov In many cases, the protonated molecule [M+H]⁺ is also detected, particularly with soft ionization techniques like electrospray ionization (ESI). rsc.org For instance, the calculated m/z for [C₁₀H₁₁N₂]⁺ is 159.0917, and experimental values are often in close agreement. rsc.org

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for pyrazole derivatives can include the loss of small molecules like HCN or N₂, as well as cleavage of the substituent groups. The fragmentation of the phenyl and methyl groups can also lead to characteristic daughter ions. For example, a fragment ion at m/z 130 has been observed, corresponding to the loss of the N₂H fragment. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Several crystal structures of derivatives of this compound have been determined, revealing key conformational features. researchgate.netnih.goviucr.org

In the solid state, the pyrazole ring is typically planar. The phenyl ring is generally twisted with respect to the pyrazole ring, with the dihedral angle between the two rings varying depending on the other substituents present on the pyrazole core. iucr.orgiucr.org For example, in one derivative, the dihedral angle between the pyrazole and phenyl rings was reported to be 43.9 (2)°. iucr.org This twist is a result of steric hindrance between the ortho-protons of the phenyl group and the substituents on the pyrazole ring.

Crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds (if suitable functional groups are present), C-H···π interactions, and π-π stacking interactions. iucr.orgresearchgate.net For instance, in the crystal structure of 5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked by C—H⋯O hydrogen bonds and weak C—Cl⋯π and C—H⋯π interactions, which generates a three-dimensional network. iucr.org

Table 2: Selected Crystallographic Data for a Derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 6.7637 (4) researchgate.net |

| b (Å) | 6.8712 (3) researchgate.net |

| c (Å) | 22.4188 (10) researchgate.net |

| β (°) | 93.8458 (14) researchgate.net |

| V (ų) | 1039.56 (9) researchgate.net |

| Z | 4 researchgate.net |

| Data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. A broad band in the region of 3215 cm⁻¹ is typically assigned to the N-H stretching vibration of the pyrazole ring. rsc.org The C-H stretching vibrations of the aromatic phenyl ring and the methyl group are observed around 2931 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the aromatic rings appear in the 1603-1443 cm⁻¹ region. rsc.org The presence of other functional groups in derivatives will give rise to additional characteristic peaks, such as a strong C=O stretching band around 1700 cm⁻¹ for a carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* electronic transitions within the conjugated system formed by the pyrazole and phenyl rings. smolecule.com The position of the absorption maxima (λmax) can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. For example, related pyrazole derivatives often show absorption maxima in the range of 250-350 nm. smolecule.com In some cases, a shift in the absorption maximum to longer wavelengths (bathochromic shift) is observed in more polar solvents, a phenomenon known as solvatochromism.

Medicinal Chemistry and Pharmacological Investigations of 3 Methyl 4 Phenyl 1h Pyrazole Derivatives

Broad-Spectrum Biological Activities of Pyrazole-Containing Compounds

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. academicstrive.comresearchgate.net This distinction stems from the remarkable ability of pyrazole derivatives to exhibit a vast array of pharmacological activities. nih.govnih.gov Extensive research has demonstrated that compounds incorporating the pyrazole core possess significant therapeutic potential across numerous disease categories. academicstrive.comresearchgate.net

The biological versatility of this heterocyclic system is comprehensive, with documented activities including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and antioxidant properties. academicstrive.comresearchgate.netresearchgate.netmdpi.com The presence of the pyrazole moiety in clinically approved drugs such as the anti-inflammatory agent Celecoxib, the analgesic Difenamizole, and the anti-obesity drug Rimonabant underscores its pharmacological importance. nih.govnih.gov The adaptability of the pyrazole ring allows for substitutions at various positions, enabling medicinal chemists to modulate its physicochemical properties and biological targets, leading to the discovery of compounds with highly specific and potent effects. academicstrive.commdpi.com This inherent versatility has fueled continuous interest and research into the synthesis and biological evaluation of novel pyrazole derivatives. academicstrive.comnih.gov

Targeted Pharmacological Efficacy of 3-Methyl-4-phenyl-1H-pyrazole Analogues

Building upon the broad biological profile of the pyrazole scaffold, researchers have focused on specific substitution patterns to develop analogues with enhanced potency and selectivity for particular therapeutic targets. The this compound core has served as a foundational structure for the generation of numerous derivatives with targeted pharmacological actions, particularly in the realms of oncology and inflammation.

Derivatives of 3-methyl-1-phenyl-1H-pyrazole have demonstrated significant potential as anticancer and antiproliferative agents. researchgate.net A study involving the synthesis of pyranopyrazole derivatives from 3-methyl-1-phenyl-pyrazol-5(4H)-one revealed potent cytotoxic activity. For instance, the compound 4-phenyl-3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibited broad-spectrum cytotoxicity with IC₅₀ values in the nanomolar range against various cancer cell lines. Another series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) also showed notable cytotoxic effects, particularly against colorectal carcinoma cells. nih.gov Specifically, the derivative identified as compound 3i was found to be cytotoxic to the RKO cell line with an IC₅₀ of 9.9 µM. nih.gov Further investigation into heterocycles derived from 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one identified a triazinone derivative as a highly potent agent against both colon (HCT116) and breast (MCF7) cancer cell lines, with IC₅₀ values of 8.37 µM and 3.81 µM, respectively. tandfonline.com

| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Triazinone derivative 13 | Oxazolone-pyrazole | HCT116 (Colon) | 8.37 | tandfonline.com |

| Triazinone derivative 13 | Oxazolone-pyrazole | MCF7 (Breast) | 3.81 | tandfonline.com |

| Compound 3i | Bis(pyrazol-5-ol) | RKO (Colorectal) | 9.9 | nih.gov |

| 4a (4-Phenyl-3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) | Pyranopyrazole | Various | 0.12-0.527 |

A key mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, differentiation, and survival. mdpi.com Dysregulation of these kinases is a common feature of many cancers. mdpi.com Fragment-based screening identified 5-methyl-4-phenyl-1H-pyrazole, a close structural relative of the title compound, as a novel inhibitor of Protein Kinase B (PKB/Akt), a critical node in cell survival pathways, with a half-maximal inhibitory concentration (IC₅₀) of 80 µM. rcsb.org

More complex derivatives built upon the 3-methyl-1-phenyl-pyrazole scaffold have also been developed as potent kinase inhibitors. A series of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones were found to inhibit cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle. researchgate.net Another study on pyrazolo[3,4-d]pyrimidine derivatives showed that certain compounds could inhibit multiple protein kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC₅₀ values in the low micromolar range. mdpi.com

| Compound | Target Kinase | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-Methyl-4-phenyl-1H-pyrazole | Protein Kinase B (PKB) | 80 | rcsb.org |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | EGFR | 5.18 | mdpi.com |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | VEGFR | 10.29 | mdpi.com |

Beyond kinase inhibition, analogues of this compound have been investigated for other specific anticancer mechanisms of action.

Tubulin Assembly Inhibition: Microtubules, dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division, making them a prime target for anticancer drugs. ijprajournal.comnih.gov Pyrazole and pyrazoline derivatives have been shown to act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on tubulin. ijprajournal.commdpi.com This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com For example, a series of 1-(3',4',5'-trimethoxybenzoyl)-3,5-diarylpyrazoline derivatives were synthesized, with some compounds showing good tubulin polymerization inhibitory activity with IC₅₀ values as low as 17 µM. nih.gov The cytotoxicity of these compounds was attributed to their ability to interfere with microtubule assembly. nih.gov

Mutant p53 Stabilization: The p53 tumor suppressor protein is mutated in over half of all human cancers. nih.gov The Y220C mutation is one of the most common, creating a destabilizing cavity on the protein's surface. acs.org A significant breakthrough in this area was the discovery of small molecules that can bind to this cavity, stabilize the mutant protein, and restore its wild-type, tumor-suppressing function. nih.govoup.com Notably, a compound from the substituted 4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole class, PK7088 (1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole), was identified as a binder and stabilizer of the p53-Y220C mutant. nih.govoup.com It was shown to bind with a dissociation constant (KD) of 140 µM and induce apoptosis in cancer cells carrying this specific mutation. oup.com This demonstrates a highly targeted, mechanism-based approach to cancer therapy enabled by the pyrazole scaffold. nih.gov

The pyrazole scaffold is famously associated with anti-inflammatory activity, with Celecoxib being a prime example. nih.govcu.edu.eg Research into analogues of this compound has yielded novel compounds with significant anti-inflammatory properties. A study focused on hybrids derived from a 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazole scaffold produced several potent anti-inflammatory agents. nih.gov In a carrageenan-induced rat paw edema model, an established method for assessing anti-inflammatory effects, several analogues displayed remarkable activity, with some being nearly as potent as the reference drug Celecoxib. nih.gov For instance, a bipyrazole derivative (10 ) and a pyranopyrazole derivative (27 ) showed potent in vivo efficacy with ED₅₀ values of 35.7 and 38.7 µmol/kg, respectively. nih.gov

| Compound | Derivative Class | ED₅₀ (µmol/kg) | Source |

|---|---|---|---|

| Bipyrazole 10 | 5-Hydroxy-pyrazole | 35.7 | nih.gov |

| Pyranopyrazole 27 | 5-Hydroxy-pyrazole | 38.7 | nih.gov |

| Celecoxib (Reference) | - | 32.1 | nih.gov |

The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes. nih.govtandfonline.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. tandfonline.com Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs.

Derivatives of 3-methyl-1-phenyl-1H-pyrazole have been specifically designed and evaluated for their COX inhibition profiles. nih.gov The potent anti-inflammatory compounds 10 and 27 mentioned previously also exhibited high selectivity for inhibiting the COX-2 isoform. nih.gov Compound 10 showed a COX-2 selectivity index (SI) of 7.83, which is close to that of Celecoxib (SI 8.68). nih.gov Another analogue, (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide) (AD 532), was also identified as a COX-2 inhibitor. nih.gov These findings confirm that the this compound scaffold is a viable template for creating effective and selective COX-2 inhibitors for the management of inflammation. researchgate.netnih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Source |

|---|---|---|---|---|

| Bipyrazole 10 | 1.18 | 0.15 | 7.83 | nih.gov |

| Pyrazole 17 | 1.35 | 0.20 | 6.87 | nih.gov |

| Pyranopyrazole 27 | 1.29 | 0.18 | 7.16 | nih.gov |

| Celecoxib (Reference) | 1.52 | 0.18 | 8.68 | nih.gov |

Anti-inflammatory Activities

Lipoxygenase (LOX) Inhibition and Cytokine Modulation

Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways, including the inhibition of lipoxygenase (LOX) and the modulation of pro-inflammatory cytokines. ijpsjournal.comijpsjournal.com

One study reported the synthesis of novel ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and their corresponding 4,5-dihydro-(1H)-pyrazole analogues. researchgate.net These compounds were evaluated for their anti-inflammatory and antioxidant activities. Notably, compound 2a demonstrated the most potent in vivo anti-inflammatory effect, with a 56.1% inhibition of carrageenin-induced rat paw edema. researchgate.net Furthermore, it exhibited promising in vitro inhibition of soybean lipoxygenase with an IC50 value of less than 1 µM. researchgate.net

Some pyrazole derivatives have been shown to suppress the production of key inflammatory mediators. ijpsjournal.com For instance, certain pyrazoles can inhibit the transcription of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) by disrupting IκB kinase activity. ijpsjournal.com

Antimicrobial Activities

The versatile pyrazole nucleus has been a focal point in the development of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a range of pathogens. researchgate.netsemanticscholar.org

Antibacterial Efficacy against Multidrug-Resistant Strains

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, prompting the search for novel antibacterial agents. Derivatives of this compound have shown promise in this area. nih.govresearchgate.net

A notable example is propyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate (HMPC), which has demonstrated bacteriostatic activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 μg/ml. nih.gov This compound was also shown to rescue Caenorhabditis elegans from S. aureus infection, suggesting its potential as a therapeutic agent. nih.gov

Another study focused on 3-methyl-1-phenyl-4-[(E)-2-{1H-pyrazolo [3,4-b] quinolin-3-yl} diazen-1-yl]-4,5-dihydro-1H-pyrazol-5-one derivatives. These compounds were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, showing moderate to good activity. researchgate.net

Furthermore, research on methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate (MBPPC) has indicated its potential against resistant bacterial strains. One study reported an MIC of 6.25 mg/mL and an inhibition zone of 17 mm against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).

Antifungal Properties

Several this compound derivatives have been synthesized and tested for their antifungal capabilities. semanticscholar.orgnih.govmdpi.com

In one study, a series of novel N-(substituted pyridinyl)-1-methyl-3-trifluoromethylpyrazole carboxamide analogues were synthesized. mdpi.com Among these, compounds 6a , 6b , and 6c displayed more than 50% inhibition against Gibberella zeae. The EC50 values of compound 6b against G. zeae, Fusarium oxysporum, and Cytospora mandshurica were 81.3 µg/mL, 97.8 µg/mL, and 176.5 µg/mL, respectively. mdpi.com

Another research effort led to the synthesis of pyrazolecarboxamide derivatives. nih.gov Compounds 5a , 5d , 5e , 5h , and 5l exhibited good antifungal activity against Pythium ultimum. nih.gov

Additionally, some 3,4-disubstituted pyrazole derivatives have shown significant inhibitory effects on the growth of Candida albicans and Aspergillus niger. semanticscholar.org

Antitubercular Potential

The fight against tuberculosis has been bolstered by the discovery of pyrazole derivatives with potent activity against Mycobacterium tuberculosis. thieme-connect.comglobalresearchonline.netnih.govnih.gov

A series of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv (MTB). thieme-connect.com Compounds 4g , 4h , 4l , 4n , and 4o showed significant activity, comparable to the standard drug isoniazid. thieme-connect.com Specifically, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone (4g ) was identified as a highly promising compound with a MIC value of 0.39 µg/ml. thieme-connect.com

Another study reported on anilino-5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethione derivatives tested against INH-resistant M. tuberculosis. nih.gov The compound 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione (6i ) was the most active, with a minimum inhibitory concentration of 0.96 µg/mL. nih.gov

Furthermore, novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have been synthesized and tested against M. tuberculosis H37Rv. nih.gov Compounds 9i , 9k , 9l , 9o , and 9p were found to be the most effective. nih.gov

Antiviral Activities

Pyrazole derivatives have also been explored for their potential to combat viral infections. tandfonline.commdpi.com

One study involved the synthesis of N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines, which were tested for their in vitro antiviral activity. tandfonline.com Compounds with electron-withdrawing groups, such as 4b (5-(4-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone), 4i (5-(2-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone), 4h (5-(4-fluorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone), and 4j (5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridyl methanone), showed the most promise, indicating that a halogeno function may be crucial for antiviral activity. tandfonline.com

In another research avenue, novel pyrazole amide derivatives were designed to target the Tobacco Mosaic Virus (TMV) coat protein. mdpi.com All synthesized compounds demonstrated activity against TMV, with compound 3p showing the most potent biological activity. mdpi.com

Antidiabetic Activities (e.g., DPP-IV Inhibition)

Pyrazole derivatives have emerged as a promising class of compounds for the management of type 2 diabetes, primarily through the inhibition of dipeptidyl peptidase-IV (DPP-IV). chemmethod.comnih.govchemmethod.comresearchgate.nettandfonline.com DPP-IV inhibitors work by prolonging the action of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion. chemmethod.comchemmethod.com

The well-known antidiabetic drug, teneligliptin, features a pyrazole core and is approved for the treatment of type 2 diabetes. researchgate.net Its mechanism involves key interactions between the pyrazole and phenyl rings with the S2 broad subunit of the DPP-4 enzyme. researchgate.net

Recent research has focused on designing new pyrazole-based DPP-IV inhibitors. One study synthesized novel 1,3,5-triazine-morpholino-pyrazole derivatives, with compound 8c identified as a selective and potent DPP-4 inhibitor. tandfonline.com In animal models, compound 8c significantly reduced blood glucose and improved lipid profiles. tandfonline.com

Another study explored new thiosemicarbazones incorporating a pyrazole moiety. nih.gov Compound 2f , 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, was identified as the most effective DPP-4 inhibitor in the series with an IC50 value of 1.266 ± 0.264 nM, which was more potent than the reference drug sitagliptin. nih.gov

Data Tables

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Fungi | Activity | Reference |

|---|---|---|---|

| 6b | Gibberella zeae | EC50: 81.3 µg/mL | mdpi.com |

| 6b | Fusarium oxysporum | EC50: 97.8 µg/mL | mdpi.com |

| 6b | Cytospora mandshurica | EC50: 176.5 µg/mL | mdpi.com |

| 5a, 5d, 5e, 5h, 5l | Pythium ultimum | Good activity | nih.gov |

Table 2: Antitubercular Activity of this compound Derivatives against M. tuberculosis

| Compound | Strain | MIC | Reference |

|---|---|---|---|

| 4g | H37Rv | 0.39 µg/ml | thieme-connect.com |

| 6i | INH-resistant | 0.96 µg/mL | nih.gov |

| 9i, 9k, 9l, 9o, 9p | H37Rv | Most effective in series | nih.gov |

Table 3: Antiviral Activity of this compound Derivatives

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| 4b, 4i, 4h, 4j | Not specified | Promising antiviral activity | tandfonline.com |

| 3p | Tobacco Mosaic Virus (TMV) | Most potent in series | mdpi.com |

Table 4: Antidiabetic (DPP-IV Inhibition) Activity of this compound Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| 8c | DPP-4 | Potent inhibitor | tandfonline.com |

| 2f | DPP-4 | 1.266 ± 0.264 nM | nih.gov |

Antioxidant Activities

Derivatives of this compound have demonstrated notable antioxidant properties in various in vitro assays. The antioxidant potential of these compounds is a significant area of research due to the role of oxidative stress in numerous diseases.

A series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives were synthesized and evaluated for their radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov Many of these compounds exhibited good radical scavenging activity, with several showing higher potency than the standard antioxidant, ascorbic acid. nih.gov For instance, compound 3i from this series was identified as a particularly potent scavenger with an IC50 value of 6.2 ± 0.6 µM. nih.gov

Another study investigating 4,4′-(arylmethylene)bis(1H-pyrazole-5-ols) and 1,4-dihydropyrano[2,3-c]pyrazoles also reported significant antioxidant activity. frontiersin.org The antioxidant capacity of synthesized derivatives, when tested against DPPH, ranged from 70% to 98% after 60 minutes. frontiersin.org Specifically, some 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives showed up to 75% antioxidant activity, while certain 1,4-dihydropyrano[2,3-c]pyrazoles reached up to 90%. frontiersin.org

Furthermore, research on 4,4'-(aryl-methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) method revealed that the tested compounds displayed antioxidant activity comparable to or greater than ascorbic acid. eurjchem.com These compounds also demonstrated a high level of protection against DNA damage induced by the bleomycin-iron complex. eurjchem.com

The pyrazole core itself is recognized for its antioxidant capabilities. It is believed to prevent oxidative stress by enhancing the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and reducing lipid peroxidation. nih.gov Edaravone, a pyrazolone (B3327878) derivative, is a known antioxidant used in clinical practice. ipinnovative.com The development of novel pyrazole-based antioxidants continues to be an active area of research, with studies exploring various substituted pyrazole derivatives, including those with chalcone (B49325) and isoxazole (B147169) moieties. nih.gov

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 3i (a 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative) | DPPH | IC50: 6.2 ± 0.6 µM | nih.gov |

| 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives | DPPH | Up to 75% activity | frontiersin.org |

| 1,4-dihydropyrano[2,3-c]pyrazoles | DPPH | Up to 90% activity | frontiersin.org |

| 4,4'-(aryl-methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives | ABTS | Similar or higher than ascorbic acid | eurjchem.com |

Analgesic and Antipyretic Properties

The pyrazole nucleus is a well-established pharmacophore in the development of analgesic and antipyretic drugs. Several commercially available drugs, such as antipyrine, aminophenazone, and propyphenazone, feature the pyrazolone core and are widely used for their pain-relieving and fever-reducing effects. ipinnovative.comjst.go.jp

Research into derivatives of this compound has confirmed their potential as analgesic and antipyretic agents. A study on newly synthesized pyrazolone-based hydrazone derivatives showed promising analgesic activity. ipinnovative.com In an acetic acid-induced writhing test, compounds 3b , 3f , and 3g demonstrated significant protection at 74.92%, 66.26%, and 67.84%, respectively, compared to the 77.71% protection offered by the standard drug, indomethacin (B1671933). ipinnovative.com

Another investigation into a series of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives also reported notable analgesic activity. jst.go.jp These findings underscore the continued interest in pyrazole derivatives as a source of new and effective analgesic and antipyretic compounds. researchgate.net

Table 2: Analgesic Activity of Selected Pyrazolone-Based Hydrazone Derivatives

| Compound | Analgesic Activity (% protection against acetic acid-induced writhing) | Reference |

|---|---|---|

| 3b | 74.92% | ipinnovative.com |

| 3f | 66.26% | ipinnovative.com |

| 3g | 67.84% | ipinnovative.com |

| Indomethacin (Standard) | 77.71% | ipinnovative.com |

Neuroprotective and Antidepressant Effects

The pyrazole scaffold has been investigated for its potential in treating neurological disorders, including neurodegenerative diseases and depression. frontiersin.orgigmpublication.org Pyrazoline derivatives, in particular, have shown a range of central nervous system (CNS) activities. igmpublication.org

In the context of neuroprotection, studies have explored the ability of pyrazole derivatives to mitigate neuronal damage. One study focused on the neuroprotective effects of pyrazoline derivatives against 6-hydroxydopamine (6-OHDA)-induced oxidative stress, a model relevant to Parkinson's disease. nih.gov The results indicated that certain 4-methylsulfonylphenyl substituted pyrazolines, such as compounds 3h (20% cell viability increase) and 4h (23% cell viability increase), were promising neuroprotective agents. igmpublication.orgnih.gov Another study reported that a 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide derivative, compound 4b , exhibited neuroprotective activity with a 26.2 ± 1.9% uptake of total propidium (B1200493) iodide at 100 µM. nih.gov

Regarding antidepressant effects, several pyrazoline derivatives have been evaluated for their potential to alleviate symptoms of depression. researchgate.net In one study, compounds 4b and 4j from a series of 2-pyrazoline (B94618) derivatives demonstrated significant antidepressant activity. researchgate.net The structural features of pyrazolines, such as the substituents on the phenyl rings, have been shown to influence their antidepressant potential. For instance, the presence of electron-releasing groups like dimethylamino and methoxy, or electron-withdrawing groups like chlorine at the 4th position of the aromatic rings, was associated with good antidepressant activity. researchgate.net The replacement of a polar 4-hydroxyphenyl substituent with a bulky, hydrophobic 1-naphthyl group was found to significantly decrease the antidepressant effect. frontiersin.org

Table 3: Neuroprotective and Antidepressant Activity of Selected Pyrazole Derivatives

| Compound | Activity | Model/Assay | Reference |

|---|---|---|---|

| 3h (a 4-methylsulfonylphenyl substituted pyrazoline) | Neuroprotective (20% increase in cell viability) | 6-OHDA-induced oxidative stress | igmpublication.orgnih.gov |

| 4h (a 4-methylsulfonylphenyl substituted pyrazoline) | Neuroprotective (23% increase in cell viability) | 6-OHDA-induced oxidative stress | igmpublication.orgnih.gov |

| 4b (a 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide) | Neuroprotective (26.2 ± 1.9% propidium iodide uptake) | Not specified | nih.gov |

| 4b and 4j (2-pyrazoline derivatives) | Antidepressant | Not specified | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Substituted 3-Methyl-4-phenyl-1H-pyrazoles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects.

In the development of pyrazole-based inhibitors of meprin α and β, SAR studies revealed that the nature of substituents at positions 3 and 5 of the pyrazole ring significantly impacts inhibitory activity. nih.gov For instance, while a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity, the introduction of smaller groups like a methyl or larger groups like a benzyl (B1604629) at these positions led to a decrease in activity. nih.gov However, a cyclopentyl moiety at the same position resulted in similar activity to the diphenyl derivative. nih.gov N-substitution on the pyrazole ring also influenced activity, with the introduction of lipophilic methyl and phenyl groups causing a decrease in potency. nih.gov

For pyrazolone derivatives with anti-inflammatory activity, SAR studies have indicated that the nature of the substituent at the 3-position is important. jst.go.jp It was generally observed that derivatives with a 3-phenyl group were more active than their 3-methyl counterparts. jst.go.jp

In the context of antiproliferative activity against human ovarian adenocarcinoma cells, a pharmacophore mapping study on pyrazole derivatives highlighted the importance of specific chemical features for activity. pjps.pk

SAR studies on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents showed that the position of substituents on the phenyl ring was critical for activity. nih.gov For example, a fluorine atom at the ortho position of the phenyl ring relative to the hydrazine (B178648) moiety resulted in higher activity compared to meta or para positions. nih.gov

These examples demonstrate that systematic modifications of the this compound scaffold and analysis of the resulting changes in biological activity are essential for the rational design of new therapeutic agents.

Pharmacophore Modeling and Rational Drug Design Strategies

Pharmacophore modeling is a computational technique used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

For pyrazole derivatives, pharmacophore modeling has been successfully applied to guide the design of new compounds with desired pharmacological properties. In a study on pyrazole derivatives with antiproliferative activity, a three-point pharmacophore model was developed. pjps.pk This model consisted of two hydrophobic groups and one hydrogen bond acceptor as the key pharmacophoric features. pjps.pk The best-generated hypothesis, AHH.14, showed a high correlation with the experimental data, indicating its predictive power for designing new antiproliferative agents. pjps.pk

In another study focused on dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes, an integrated approach involving structure-based virtual screening, chemical synthesis, and bioassay was used. researchgate.net Based on the identified inhibitors, a pharmacophore model was developed, which consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. This model provided a rational explanation for the structure-activity relationships observed and serves as a guide for further structural optimization of DPP-4 inhibitors. researchgate.net

Computational Chemistry and Molecular Modeling of 3 Methyl 4 Phenyl 1h Pyrazole Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of 3-Methyl-4-phenyl-1H-pyrazole and its derivatives, molecular docking studies have been pivotal in identifying potential biological targets and understanding the key interactions that govern their activity. For instance, derivatives of this compound have been docked into the active sites of various enzymes to explore their therapeutic potential.

One study focused on pyrazole-4-carboxamide derivatives, where a compound named SCU2028 was docked into the active site of succinate (B1194679) dehydrogenase (SDH) to predict its binding orientation. nih.gov This analysis was crucial in suggesting that SCU2028 could be a potential fungicide. nih.gov Another research effort investigated pyrazolyl-tetrazole and imidazolyl-pyrazole derivatives as potential anticoagulants through virtual screening, which included molecular docking. scielo.br The most promising candidate, 1-(3',4'-dichlorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole, was identified through this process. scielo.br

Furthermore, docking studies on substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors revealed that these compounds exhibited better docking scores (-8.5 to -9.6 kcal/mol) compared to the standard drug Anagliptin (-7.6 kcal/mol). chemmethod.com A derivative of 3-methyl-4,5-dihydro-1H-pyrazole with a 4-chlorophenyl group showed a strong binding affinity of -9.2 kcal/mol to the active site of EGFR.

A study on 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione utilized molecular docking to evaluate its potential as a ligand for the protein 2VCW. The results indicated a strong interaction with a docking score of -7.648 kcal/mol, which was better than the reference inhibitor's score of -5.247 kcal/mol. mdpi.com The interactions observed included hydrogen bonding with a water molecule that in turn bonded with Thr159, and π-π stacking with Trp104. mdpi.com

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | Succinate Dehydrogenase (SDH) | Not specified | Predicted binding orientation in the active site | nih.gov |

| 1-(3',4'-dichlorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole | Factor Xa (FXa) | Not specified | Uncompetitive inhibitor | scielo.br |

| Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | DPP-IV | -8.5 to -9.6 | More stable complexes than Anagliptin | chemmethod.com |

| 3-methyl-4,5-dihydro-1H-pyrazole derivative with a 4-chlorophenyl group | EGFR | -9.2 | Strong binding affinity to the active site | |

| 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 2VCW | -7.648 | Hydrogen bonding and π-π stacking | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are then used to predict the activity of new, unsynthesized compounds.

For pyrazole (B372694) derivatives, 2D-QSAR studies have been performed to correlate the structures of synthesized compounds with their pharmacological activities. jst.go.jp In one study, a QSAR analysis was conducted on a series of pyrazolone (B3327878) derivatives to understand their antimicrobial properties. ej-chem.org The study used various computed molecular descriptors and their correlation with reported biological activities to develop QSAR models. ej-chem.org

Another study on pyrazolone derivatives investigated their anti-inflammatory and analgesic activities, and a 2D-QSAR study was performed to establish a relationship between the chemical structures and the observed biological effects. jst.go.jp The research highlighted that for pyrazolones unsubstituted at the 4-position, compounds bearing a benzenesulfonamide (B165840) moiety at the 1-position showed superior anti-inflammatory activity compared to their 1-(4-chlorophenyl) analogues. jst.go.jp

While these studies provide a framework for the QSAR analysis of pyrazole-containing compounds, specific QSAR models for this compound are not extensively detailed in the available literature. However, the general findings from related pyrazole derivatives suggest that substituents on the phenyl ring and at various positions on the pyrazole core play a crucial role in determining their biological activity.

Table 2: QSAR Findings for Pyrazole Derivatives

| Compound Series | Activity Studied | Key Findings | Reference |

|---|---|---|---|

| Pyrazolone derivatives | Antimicrobial | Correlation between computed molecular descriptors and antimicrobial activity was established. | ej-chem.org |

| Pyrazolone derivatives | Anti-inflammatory, Analgesic | Benzenesulfonamide moiety at the 1-position enhanced anti-inflammatory activity. | jst.go.jp |

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations provide valuable information about the geometric and electronic properties of molecules, such as optimized geometry, bond lengths, bond angles, and frontier molecular orbital energies (HOMO and LUMO).

DFT calculations have been employed to study the electronic properties of pyrazole derivatives, which helps in predicting their reactivity. For instance, DFT has been used to determine electron density distributions and predict the reactivity of different positions on the pyrazole ring.

In a study of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, first-principles calculations based on DFT were performed. tsijournals.com The simulated and optimized structure showed good agreement with experimental structural parameters. tsijournals.com The study also computed the electronic density of states (EDOS), which indicated that the material is an insulator. tsijournals.com

Another study used DFT methods to investigate (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov The equilibrium optimization of the compounds was performed at the B3LYP/6-31G(d,p) level of theory, and various geometric and electronic properties were predicted. nih.gov The calculated bond lengths for the pyrazole ring were found to be in agreement with experimental data for similar compounds. nih.gov

DFT studies were also conducted on imidazol-pyrazole hybrids to calculate the distance and angle between the active parts of the molecules and the charge density over the molecules, which affects their binding affinity in active pockets. researchgate.net

Table 3: DFT Calculation Results for Pyrazole Derivatives

| Compound/Derivative | DFT Method/Basis Set | Calculated Properties | Key Findings | Reference |

|---|---|---|---|---|

| 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Not specified | Optimized structure, EDOS, Dielectric constant, Polarizability | Optimized structure matches well with XRD data; the material is an insulator. | tsijournals.com |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | B3LYP/6-31G(d,p) | Optimized geometry, bond lengths | Calculated geometric parameters were in good agreement with experimental values for similar compounds. | nih.gov |

| Imidazol-pyrazole hybrids | Not specified | Bond distance, bond angle, charge density | Calculations helped in understanding the binding affinity of the molecules. | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational changes and binding stability of ligand-protein complexes.

MD simulations were used to investigate the binding stability of a promising substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivative (ST-24) with the DPP-IV enzyme. chemmethod.com The simulation showed that the DPP-IV-ST-24 complex remained stable throughout the simulation period, with the root-mean-square deviation (RMSD) of the protein's Cα backbone showing a maximum deviation of 3.2 Å. chemmethod.com This stability suggests that the compound could be a potent inhibitor. chemmethod.com The analysis also revealed that the amino acids at the binding site did not undergo significant local conformational changes, further confirming the stability of the binding pocket. chemmethod.com

In another study, MD simulations were employed to identify potent NeuNAc analogs with high inhibitory activity against the CT protein. researchgate.net Although not directly involving this compound, this study demonstrates the utility of MD simulations in understanding the binding dynamics of ligands in the active site of a protein.

Virtual Screening and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Drug Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. ADMET prediction is another crucial in silico tool that helps in the early assessment of the pharmacokinetic and toxicological properties of drug candidates.

A novel virtual screening algorithm, named integrated multiplex analysis virtual screening (IMA-VS), was used to identify new lead anticoagulants from a series of pyrazolyl-tetrazoles and imidazolyl-pyrazoles. scielo.br This pipeline included the evaluation of physicochemical properties, electrostatic potential, molecular docking, and ADMET profiles. scielo.br The most promising candidate identified through this process was 1-(3',4'-dichlorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole. scielo.br

In another study, in silico ADMET screening was performed for substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives to assess their potential as DPP-IV inhibitors. chemmethod.com The study aimed to identify derivatives with favorable ADMET profiles, which is essential for their future development as drugs. chemmethod.com Similarly, ADMET prediction analysis was conducted for sulfonamide derivatives tethered with pyrazole or pyridine (B92270), indicating the importance of these predictions in the early stages of drug development. nih.govresearchgate.net

Computational studies on pyrazole derivatives for their potential against COVID-19 main protease (Mpro) also included in silico ADMET prediction to evaluate their drug-likeness and safety profiles. semanticscholar.org

Coordination Chemistry and Materials Science Applications of 3 Methyl 4 Phenyl 1h Pyrazole Ligands

Synthesis and Characterization of Metal Complexes and Chelates with 3-Methyl-4-phenyl-1H-pyrazole Ligands